Molybdenum(6+) tetracosahydrate

Catalog No.
S577533
CAS No.
12054-85-2
M.F
H8MoN2O4
M. Wt
196.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum(6+) tetracosahydrate

CAS Number

12054-85-2

Product Name

Molybdenum(6+) tetracosahydrate

IUPAC Name

diazanium;dioxido(dioxo)molybdenum

Molecular Formula

H8MoN2O4

Molecular Weight

196.03 g/mol

InChI

InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2

InChI Key

APUPEJJSWDHEBO-UHFFFAOYSA-P

SMILES

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]

Synonyms

ammonium heptamolybdate, ammonium molybdate, ammonium molybdate (VI), ammonium molybdate anhydrous, ammonium molybdate tetrahydrate, ammonium molybdate(VI), diammonium molybdate, 99Mo-labeled, molybdate (H2Mo14O43), diammonium salt, molybdate (H2Mo14O43), diammonium salt, trihydrate, molybdate (H2Mo16O49), diammonium salt, monohydrate, molybdate (H2Mo207), diammonium salt, molybdate (H2Mo207), diammonium salt, tetrahydrate, molybdate (H2Mo22O67), diammonium salt, molybdate (H2Mo3O10), diammoniums salt, hydrate, molybdate (H2Mo4O13), diammonium salt, molybdate (H2Mo4O13), diammonium salt, dihydrate, molybdate (H2Mo4O13), diammonium salt, hydrate, molybdate (H2Mo6O19), diammonium salt, monohydrate, molybdate (H2MoO4), diammonium salt, molybdate (H4Mo4O14), tetraammonium salt, molybdate (H4Mo5O17), tetraammonium salt, molybdate (H4Mo8O26), tetraammonium salt, molybdate (H4Mo8O26), tetraammonium salt, hydrate, molybdate (H6Mo8O27), hexaammonium salt, tetrahydrate, molybdate (H8Mo10O34), octaammonium salt, molybdate (H8Mo36O112), octaammonium salt, molybdate (H8Mo36O112), octaammonium salt, hydrate, monoammonium molybdate

Canonical SMILES

[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]

Molybdenum(6+) tetracosahydrate is a complex compound of molybdenum characterized by its high oxidation state of +6 and the presence of twenty-four water molecules in its structure. This compound, represented chemically as H32Mo7N6O2824H2O\text{H}_{32}\text{Mo}_7\text{N}_6\text{O}_{28}\cdot 24\text{H}_2\text{O}, is typically formed through the hydration of molybdenum oxides and plays a significant role in various chemical processes.

Catalyst Development:

Molybdenum(VI) tetracosahydrate serves as a precursor for the preparation of various molybdenum-based catalysts. These catalysts are used in several key reactions, including:

  • Oxidation reactions: Molybdenum catalysts are employed in the selective oxidation of alkanes to alkenes and alcohols, a process crucial in the petrochemical industry .
  • Hydrodesulfurization: Molybdenum-containing catalysts play a vital role in removing sulfur impurities from petroleum fuels, thereby reducing their environmental impact .
  • Metathesis reactions: Molybdenum catalysts are used in olefin metathesis, a powerful tool for the synthesis of complex organic molecules .

Material Science:

Molybdenum(VI) tetracosahydrate serves as a starting material for the synthesis of various molybdenum oxides and other molybdenum-containing compounds with interesting properties. These materials are being explored for potential applications in:

  • Battery technology: Molybdenum oxides are being investigated as electrode materials for lithium-ion batteries due to their high theoretical capacity and potential for improved performance .
  • Electrochromic devices: Molybdenum oxides exhibit electrochromic properties, meaning their color changes with applied voltage. This makes them potential candidates for smart windows and other display applications .
  • Photocatalysis: Molybdenum-containing materials are being explored for their potential in photocatalysis, a process that utilizes light energy to drive chemical reactions. This holds promise for applications such as water splitting for hydrogen production and environmental remediation .

Environmental Research:

Molybdenum(VI) tetracosahydrate is used as a reference material in studies related to molybdenum behavior in the environment. This includes:

  • Understanding molybdenum's impact on ecosystems: Research investigates the potential toxicity of molybdenum and its interaction with various environmental components, such as soil and water .
  • Developing remediation strategies: Studies explore methods for removing excess molybdenum from contaminated environments or preventing its release into the environment in the first place .
Due to its ability to facilitate electron transfer processes.
  • Analytical Chemistry: This compound is employed in analytical techniques for detecting and quantifying sulfur compounds and other analytes.
  • Biochemistry: It serves as a reagent in biochemical assays for studying enzyme activity related to molybdenum-dependent enzymes .
  • Molybdenum compounds, including molybdenum(6+) tetracosahydrate, exhibit various biological activities. They are known to play a role in enzymatic reactions, particularly in the functioning of molybdenum-dependent enzymes such as sulfite oxidase. These enzymes are crucial for the metabolism of sulfur-containing amino acids and contribute to detoxification processes in living organisms.

    Studies have indicated that exposure to molybdenum compounds can lead to both beneficial and toxic effects depending on concentration and form. For instance, while essential in trace amounts for certain biological functions, excessive exposure may result in adverse health effects, including respiratory issues and skin irritation .

    Molybdenum(6+) tetracosahydrate can be synthesized through several methods:

    • Hydration of Molybdenum Oxides: Molybdenum trioxide can be hydrated under controlled conditions to yield the tetracosahydrate.
    • Reaction with Ammonium Hydroxide: Molybdenum oxides can react with ammonium hydroxide solutions followed by careful evaporation to obtain the hydrated form .
    • Complexation with Organic Compounds: The compound may also be synthesized through complexation reactions involving organic ligands under specific conditions.

    Interaction studies involving molybdenum(6+) tetracosahydrate focus on its reactivity with biological molecules and environmental substances. Research has shown that it interacts with nucleotides and amino acids, influencing biochemical pathways. Additionally, studies have highlighted its potential role in forming complexes with various sugars, affecting metabolic processes

    Several compounds share similarities with molybdenum(6+) tetracosahydrate, particularly those containing molybdenum in various oxidation states. Below is a comparison highlighting its uniqueness:

    CompoundOxidation StateSolubilityUnique Features
    Molybdenum(VI) oxide+6Soluble in alkalinePrecursor for many molybdenum compounds
    Ammonium molybdate+6SolubleUsed extensively in fertilizers and analytical chemistry
    Molybdenum disulfide+4InsolubleMain mineral source; used as a lubricant
    Molybdenum(V) chloride+5SolubleLess stable than its hexavalent counterpart

    Molybdenum(6+) tetracosahydrate is unique due to its extensive hydration and specific interactions with biological molecules, distinguishing it from other molybdenum compounds that exhibit different solubility and reactivity profiles .

    Early Synthesis and Structural Characterization

    The discovery of molybdenum(6+) tetracosahydrate is intertwined with the broader development of POM chemistry. In 1933, James F. Keggin’s seminal work on the [PW₁₂O₄₀]³⁻ structure laid the groundwork for understanding POM architectures. Molybdenum-based POMs, including the heptamolybdate anion [Mo₇O₂₄]⁶⁻, emerged as critical analogs due to their catalytic and electronic properties. Early synthesis methods involved dissolving molybdenum trioxide (MoO₃) in aqueous ammonia, yielding crystalline (NH₄)₆[Mo₇O₂₄]·4H₂O upon evaporation.

    Advancements in Hydrothermal Synthesis

    By the mid-20th century, hydrothermal techniques enabled the production of high-purity crystals. For example, Dey et al. (2016) synthesized Na₁₂[NiVMo₅O₂₄]·11H₂O under controlled pH and temperature, highlighting the role of buffer systems like CH₃COOH-CH₃COONa in stabilizing molybdate clusters. These methods underscored the compound’s adaptability in forming diverse heteropolyanions.

    Conventional Synthesis Routes

    Wet Impregnation Techniques

    Wet impregnation represents one of the most fundamental approaches for synthesizing molybdenum(6+) tetracosahydrate, particularly in supported catalyst preparation [9]. The technique involves the controlled addition of ammonium heptamolybdate solutions to support materials under specific pH conditions [9]. Research has demonstrated that molybdenum-zinc-aluminum-oxide catalysts prepared by wet impregnation at pH 7 exhibit distinct surface texturing characteristics with specific surface areas of 9.9 square meters per gram [9].

    The impregnation process typically utilizes ammonium heptamolybdate aqueous solutions at concentrations of 0.28 molar, with pH values ranging from 4 to 9 [9]. The selection of pH significantly influences the final molybdenum speciation and crystallization behavior [9]. After impregnation, the materials undergo controlled evaporation at 80 degrees Celsius for 10 hours, followed by calcination in air at 400 degrees Celsius for one hour [9].

    Advanced wet impregnation methodologies have incorporated incipient wetness techniques for enhanced molybdenum dispersion [10]. The resulting solutions are impregnated onto powdered support materials through incipient wetness technique, followed by drying and calcination processes [10]. This approach has demonstrated the ability to achieve unprecedented high loadings and dispersions of the active molybdenum phase while retaining unique structural properties of support materials [10].

    Solid-Gas Phase Combination Reactions

    Solid-gas phase synthesis represents a critical methodology for molybdenum compound formation, particularly involving temperature-programmed reactions [14] [15]. Research has established that solid-gas reactions of physical mixtures containing ammonium molybdate with gaseous ammonia can produce molybdenum-containing compounds under controlled atmospheric conditions [14].

    The temperature-programmed reaction method involves gas-solid reactions where molybdenum oxides are converted to various molybdenum phases through reaction with specific gas mixtures [16]. Studies have demonstrated that molybdenum trioxide can undergo solid-state transformation to carbides or nitrides by reaction with various gases including hydrogen, ammonia, and mixtures of methane with hydrogen [16]. The transformation pathway depends critically on the reactive gas composition and temperature profile [16].

    Investigations have revealed that the solid-state transformation of molybdenum trioxide through ammonia reaction follows a topotactic route, while reactions with other gas mixtures lead to nontopotactic transformations [16]. For topotactic synthesis routes, carburization or nitridation must occur in the initial reduction stage to form intermediate phases containing carbon or nitrogen at low temperatures [16].

    Advanced Preparation Methodologies

    Direct Synthesis Pathways

    Direct synthesis pathways for molybdenum(6+) tetracosahydrate encompass several sophisticated approaches that enable precise control over product formation [17]. Single-source precursor methods have demonstrated remarkable versatility, allowing selective synthesis of either molybdenum disulfide or molybdenum trioxide from identical molecular precursors through atmospheric control [17].

    The direct synthesis approach utilizes tetrakis(diethyldithiocarbamato)molybdenum(IV) as a precursor, which undergoes thermolysis under different atmospheric conditions [17]. Under argon atmosphere, the precursor yields molybdenum disulfide, while air atmosphere produces molybdenum trioxide [17]. Both reactions proceed from the same molecular precursor with reaction products controlled entirely by processing conditions [17].

    Research has established that direct synthesis pathways can achieve remarkable selectivity through careful control of reaction environments [19]. Molybdenum-carbamate complexes bearing pyridine-based pincer ligands have been successfully synthesized from molybdenum-nitride complexes with phenyl chloroformate [19]. The conversion between molybdenum-carbamate and molybdenum-nitride complexes occurs under ambient reaction conditions, demonstrating the feasibility of direct synthetic cycles [19].

    Rotary Evaporation Processes

    Rotary evaporation has emerged as a critical technique for molybdenum compound synthesis, particularly for achieving controlled solvent removal while protecting heat-sensitive compounds [18] [20]. The process operates by reducing pressure to lower solvent boiling points, allowing evaporation at temperatures between 40 and 60 degrees Celsius [20].

    Specific applications of rotary evaporation in molybdenum synthesis involve the preparation of monoclinic-phase molybdenum trioxide through controlled evaporation protocols [18]. The process involves dissolving molybdic acid in saturated hydrochloric acid solutions, followed by acidification with nitric acid, and subsequent hydrothermal reaction [18]. The solution undergoes vacuum evaporation at 60 to 90 degrees Celsius for two hours using rotary evaporation equipment [18].

    Temperature control during rotary evaporation proves critical for successful molybdenum compound synthesis [18]. Excessive temperatures can cause internal solution boiling and dangerous explosion phenomena, while insufficient temperatures extend evaporation times and compromise product purity [18]. The optimal evaporation temperature range of 60 to 90 degrees Celsius ensures rapid evaporation while maintaining product integrity [18].

    Synthetic Optimization Parameters

    Temperature-Dependent Formation Kinetics

    Temperature-dependent formation kinetics play a fundamental role in molybdenum(6+) tetracosahydrate synthesis, with reaction rates exhibiting complex dependencies on thermal conditions [21] [22] [23]. Research has demonstrated that molybdenum reaction probabilities with atomic oxygen show significant temperature dependence, with values exceeding 140 times those for molecular oxygen attack under comparable conditions [21].

    Studies of molybdenum-silicon multilayer systems reveal that temperature-dependent nanocrystal formation occurs through distinct phases based on molybdenum-to-silicon ratios [22]. For molybdenum fractions between 0.1 and 0.5, crystallite size increases significantly at temperatures above 300 degrees Celsius, reaching maximum enhancement at stoichiometric ratios of 0.28 [22]. Higher molybdenum fractions exhibit decreasing crystallite sizes due to silicon deficiency effects [22].

    Thermal decomposition studies of molybdenum blue xerogels indicate that molybdenum carbide formation occurs at temperatures between 700 and 750 degrees Celsius [23]. The decomposition process involves distinct phases: water elimination at 50 to 250 degrees Celsius, organic compound thermolysis at 250 to 700 degrees Celsius, and molybdenum carbide formation at higher temperatures [23]. Gas chromatography analysis reveals that thermolysis products consist of carbon dioxide, hydrogen, and methane [23].

    pH-Controlled Crystallization

    pH-controlled crystallization represents a critical parameter for achieving optimal molybdenum(6+) tetracosahydrate formation, with solution pH directly influencing crystallization kinetics and product morphology [11] [12] [24]. Research has established that crystallization by pH adjustment constitutes a type of reaction crystallization widely used in pharmaceutical and chemical manufacturing [12].

    Investigation of molybdenum blues formation reveals that pH and reactant ratios critically determine the species present in reaction mixtures [24]. The extent of reduction on metal centers, along with pH and counter-cation type, proves crucial for formation of either molybdenum blue species or various other anionic clusters [24]. Systematic studies mapping parameter space with respect to pH, reduction ratios, solvent medium, and counter-ion effects identify species ranging from nanostructured molybdenum blue wheels to molecular capsules [24].

    Molybdenum-hydroxylamido complex studies demonstrate that pH significantly affects complex stability and biological activity [13]. The formation of molybdenum complexes from molybdate and ligands produces bell-shaped stability curves with maximum complex concentration occurring between pH 4.5 and 5.5 [13]. This pH-dependent behavior reflects the availability of precursors for complex formation reactions [13].

    Counter-Cation Effects on Formation Mechanisms

    Counter-cation effects significantly influence molybdenum(6+) tetracosahydrate formation mechanisms through electrostatic interactions and template effects [24] [26]. Research has demonstrated that the type of counter-cation proves crucial for formation of specific molybdenum species, affecting both self-assembly processes and final product stability [24].

    Studies of molybdenum blues formation reveal that counter-cation selection can dramatically alter reaction outcomes [24]. The parallel effects of templation and reduction on self-assembly processes depend on Lewis basicity of templates, oxidation states of molybdenum centers, and reaction medium polarity [24]. Strong Lewis base behavior of anionic species, lower molybdenum oxidation states, and low solvent polarity favor templated self-assembly processes [24].

    Investigations of molybdenum complex formation indicate that counter-cations can play important roles affecting self-assembly processes [26]. The formation of molecular cages templated by sulfite anions and decorated by organic ligands demonstrates cooperative effects of multiple anions possessing comparable Lewis basicity [26]. This approach constitutes a new synthetic methodology for designing nanostructured molecular metal oxides [26].

    Sustainable Production Approaches

    Cleaner Production Methodologies

    Cleaner production methodologies for molybdenum(6+) tetracosahydrate synthesis emphasize environmentally friendly approaches that minimize waste generation and energy consumption [27] [28]. Research has demonstrated that cobalt molybdenum carbide systems can achieve sustainable ammonia synthesis with enhanced catalytic performance compared to traditional methods [27].

    Solvothermal synthesis methods represent environmentally friendly alternatives to chemical vapor deposition, chemical exfoliation, and electrochemical exfoliation processes [28]. These approaches utilize molybdenum disulfide nanocomposites for sustainable precious metal recovery applications [28]. The synthesis involves bottom-up solvothermal methods using robust platform materials including sand particles, alumina beads, and polytetrafluoroethylene beads [28].

    Sustainable design criteria for molybdenum-based nanocomposites focus on effectiveness, sustainability, and scalability parameters [28]. Alumina platforms demonstrate optimal performance for precious metal recovery applications, allowing high adsorption and recovery rates with minimal molybdenum leaching [28]. The facile handling and high stability of these nanocomposites confirm potential for practical and sustainable use in real-world applications [28].

    Yield Enhancement Strategies

    Yield enhancement strategies for molybdenum(6+) tetracosahydrate synthesis involve optimized reaction conditions and advanced processing techniques [29] [30] [31]. Research on molybdenum nanofertilizers demonstrates that molybdenum disulfide nanoparticles can enhance biological nitrogen fixation and crop yield by 30% compared to conventional molybdate fertilizers [29].

    Advanced synthesis approaches utilize surfactant-assisted melt-infiltration methods to achieve uniform dispersion of molybdenum particles [30]. These techniques enable high loading of molybdenum while maintaining excellent catalytic performance for various chemical reactions [30]. The method facilitates infiltration of molybdenum precursors into support materials, resulting in well-distributed particles with enhanced catalytic activity [30].

    Foliar application strategies have demonstrated significant yield improvements through enhanced molybdenum nutrition [31]. Studies show that molybdenum application at optimal rates of 61.3 grams per hectare can increase crop yield by 34% [31]. The enhancement occurs through improved nitrogen assimilation, with molybdenum serving as a cofactor for nitrate reductase enzyme that catalyzes conversion of nitrate to nitrite [31].

    Synthesis MethodTemperature Range (°C)pH RangeYield Enhancement (%)Reference
    Wet Impregnation80-4004-915-25 [9]
    Solid-Gas Phase300-800N/A20-30 [16]
    Direct Synthesis25-4501.7-6.625-35 [17]
    Rotary Evaporation60-901-310-20 [18]
    Solvothermal160-2305-730-40 [28]
    ParameterOptimal RangeEffect on FormationReference
    Temperature700-790°CCrystallite formation [22] [23]
    pH4.5-5.5Maximum stability [13] [24]
    Molybdenum Concentration0.07-0.28 MControlled nucleation [9] [24]
    Evaporation Rate60-90°CProduct purity [18]
    Counter-cation TypeVariableSelf-assembly control [24] [26]

    Physical Description

    Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999)
    Liquid
    White lumps or powder; Partially soluble in water; [MSDSonline]

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    197.953810 g/mol

    Monoisotopic Mass

    197.953810 g/mol

    Heavy Atom Count

    7

    Density

    1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink

    UNII

    OGI154X474

    MeSH Pharmacological Classification

    Coloring Agents

    Wikipedia

    Ammonium orthomolybdate

    General Manufacturing Information

    All Other Basic Inorganic Chemical Manufacturing
    Molybdate (MoO42-), ammonium (1:2), (T-4)-: ACTIVE

    Dates

    Modify: 2024-04-14

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